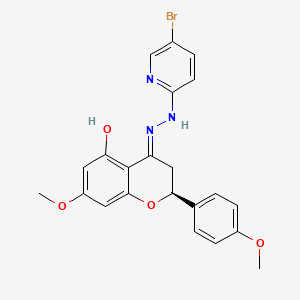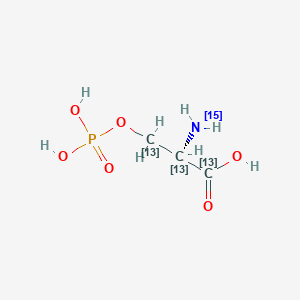
Cemsidomide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CFT7455 is a novel small molecule degrader that targets Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). These proteins are essential transcription factors involved in the differentiation of B and T lymphocytes. CFT7455 has shown potent antitumor activity in preclinical models of multiple myeloma and non-Hodgkin lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma .
化学反応の分析
CFT7455 undergoes various chemical reactions, primarily focusing on its interaction with the cereblon E3 ligase complex. The compound binds with high affinity to cereblon, leading to the ubiquitination and subsequent degradation of IKZF1 and IKZF3. This degradation process is crucial for its antitumor activity . Common reagents and conditions used in these reactions include proteasome inhibitors and NEDD8 inhibitors, which block the degradation pathway, demonstrating the on-mechanism activity of CFT7455 .
科学的研究の応用
CFT7455 has significant scientific research applications, particularly in the fields of oncology and hematology. It has demonstrated potent antitumor activity in preclinical models of multiple myeloma and non-Hodgkin lymphomas. The compound is being investigated for its potential to treat relapsed or refractory multiple myeloma and various subtypes of non-Hodgkin lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma . Additionally, CFT7455 has shown promise in overcoming resistance to immunomodulatory imide drugs, making it a valuable candidate for combination therapies .
作用機序
CFT7455 exerts its effects by binding to the cereblon E3 ligase complex, leading to the ubiquitination and degradation of IKZF1 and IKZF3. This degradation results in the downregulation of interferon regulatory factor 4 (IRF4), a critical regulator in multiple myeloma and non-Hodgkin lymphomas . The depletion of IKZF1 and IKZF3 from malignant B cells induces tumor cell death, while their depletion from the tumor microenvironment activates T-cells, enhancing the immune response .
類似化合物との比較
CFT7455 is compared with other IKZF1/3 degraders, such as lenalidomide and pomalidomide. While these compounds also target IKZF1 and IKZF3, CFT7455 has shown a significantly higher binding affinity and degradation potency . Other similar compounds include CC-92480 and ibrutinib, which have been used in combination with CFT7455 to enhance its antitumor activity . The unique aspect of CFT7455 lies in its optimized binding to cereblon and its ability to induce rapid and potent degradation of IKZF1 and IKZF3, making it a promising candidate for treating resistant forms of multiple myeloma and non-Hodgkin lymphomas .
特性
CAS番号 |
2504235-67-8 |
|---|---|
分子式 |
C28H27N3O4 |
分子量 |
469.5 g/mol |
IUPAC名 |
(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1 |
InChIキー |
MUKCJOOKCZSQNW-DEOSSOPVSA-N |
異性体SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
正規SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)


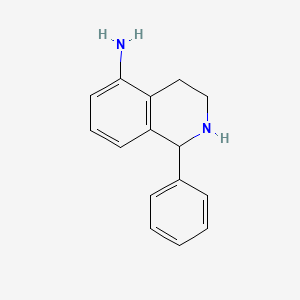
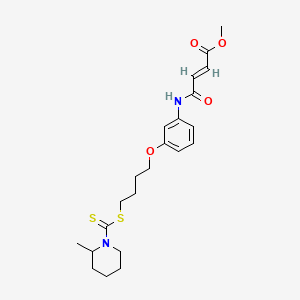
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
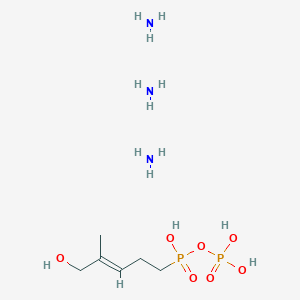
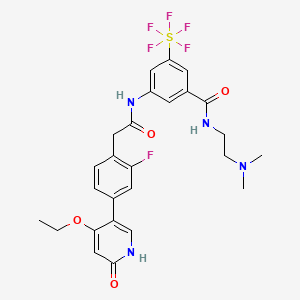
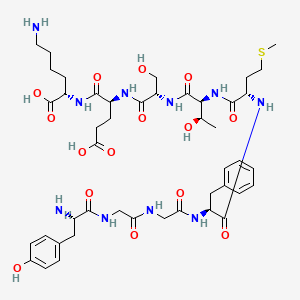

![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
